molecular formula C14H16N4S B1409403 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine CAS No. 1395492-68-8

5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine

Cat. No. B1409403
M. Wt: 272.37 g/mol
InChI Key: ZSDUAPGUFSLEFQ-UHFFFAOYSA-N
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Description

The compound “5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Scientific Research Applications

Antitumor Activity

A study focused on a compound closely related to 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine, demonstrating antitumor activity against the Hela cell line, with an IC50 value of 26 μM. This highlights its potential in cancer research and therapy (叶姣 et al., 2015).

Antimicrobial Activity

Several studies have synthesized derivatives of 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine and evaluated them for antimicrobial activity. They showed significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole (V. Reddy & K. R. Reddy, 2010), (V. Malla Reddy & K. Ravinder Reddy, 2010).

Plant-Growth Regulatory Activities

Compounds containing the 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine structure have been synthesized and shown to exhibit promising plant-growth regulatory activities, indicating potential applications in agricultural science (Xue Qin et al., 2010).

Dual Inhibitory Activities in Biological Systems

Some derivatives of 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine have been found to act as dual inhibitors of 5-lipoxygenase and cyclooxygenase, offering potential therapeutic applications in inflammation and related conditions (P. Unangst et al., 1994).

Fluorescent Chemosensors

Imidazole derivatives, including structures similar to 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine, have been used as luminescent sensors for the detection of ions like cyanide and mercury, demonstrating their utility in environmental and analytical chemistry (G. Emandi et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

5-(3-tert-butylbenzimidazol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-14(2,3)18-8-17-10-5-4-9(6-11(10)18)12-7-16-13(15)19-12/h4-8H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDUAPGUFSLEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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